molecular formula C11H11N3O3 B2852638 N-(cyanomethyl)-N-ethyl-3-nitrobenzamide CAS No. 1308091-87-3

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide

Cat. No.: B2852638
CAS No.: 1308091-87-3
M. Wt: 233.227
InChI Key: CZPAQBUHCLTFDC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzene ring, an ethyl group, and a cyanomethyl group attached to the nitrogen atom.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-13(7-6-12)11(15)9-4-3-5-10(8-9)14(16)17/h3-5,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAQBUHCLTFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with N-ethyl-N-cyanomethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

    Reduction: N-(cyanomethyl)-N-ethyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and N-ethyl-N-cyanomethylamine.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

A comparative analysis of substituent effects on physicochemical properties is summarized in Table 1.

Table 1: Substituent Effects on Key Properties

Compound Name Molecular Formula Substituents Melting Point Key Spectral Features (IR/NMR)
N-(cyanomethyl)-N-ethyl-3-nitrobenzamide C₁₁H₁₁N₃O₃ Nitro (3-position), ethyl, cyanomethyl 100°C IR: Nitro (~1520 cm⁻¹), C≡N (~2250 cm⁻¹)
2,5-Dichloro-N-(cyanomethyl)-N-ethyl-3-nitrobenzamide C₁₁H₉Cl₂N₃O₃ Additional Cl at 2,5-positions Not reported IR: Cl substituent peaks (~700 cm⁻¹)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide C₁₃H₁₆N₂O₅S Sulfone ring substituent Not reported NMR: Sulfone SO₂ (~3.5 ppm)
N-Benzyl-N-methyl-3-nitrobenzamide C₁₅H₁₄N₂O₃ Benzyl, methyl Not reported NMR: Aromatic protons (~7.3-7.5 ppm)
N-(3-Methylphenyl)-3-nitrobenzamide C₁₄H₁₂N₂O₃ 3-Methylphenyl Not reported MS: m/z 256.26

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The nitro group in all compounds enhances electrophilicity, but additional substituents like Cl (electron-withdrawing) or ethoxy (electron-donating in ) modulate reactivity.
  • Steric Effects: Bulky groups like benzyl () reduce accessibility to the amide nitrogen, whereas the compact cyanomethyl group minimizes steric hindrance, favoring coordination in catalytic reactions.
Metal-Catalyzed C–H Functionalization
  • This compound: The cyanomethyl group may act as a directing group, similar to the hydroxy-dimethylethyl group in , facilitating regioselective C–H activation.
Stability and Byproduct Formation
  • N-(3-Methylphenyl)-3-nitrobenzamide : Lacking alkyl groups on the nitrogen, this compound shows reduced steric protection, leading to faster hydrolysis under acidic conditions compared to N-ethyl analogs .

Spectroscopic Distinctions

  • IR Spectroscopy: The presence of a cyanomethyl group in the target compound is confirmed by a sharp C≡N stretch at ~2250 cm⁻¹, absent in analogs like N-benzyl derivatives .
  • NMR Spectroscopy : Ethyl groups in the target compound produce triplet signals (~1.2 ppm for CH₃), whereas benzyl groups in show characteristic aromatic multiplet peaks .

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